molecular formula C19H19ClN4O B2984746 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895638-86-5

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2984746
CAS RN: 895638-86-5
M. Wt: 354.84
InChI Key: ZHLIDISEQFRDTL-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound. The name suggests it is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to the synthesis of triazole derivatives, including the one mentioned, highlighting their potential in various chemical reactions and transformations. For instance, studies have explored the interaction of diazo compounds with isocyanates to yield triazole derivatives with significant pharmacological activities (Stevens et al., 1984). Another study detailed the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted at different positions, showcasing the versatility of triazole compounds in chemical synthesis (Albert, 1970).

Pharmacological Applications

Triazole derivatives have been investigated for their pharmacological properties, including anticonvulsive and anti-tumor activities. The research highlighted their utility in treating epilepsy and conditions of tension and agitation due to their valuable pharmacological properties (Shelton, 1981). Additionally, compounds like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against specific leukemia types, suggesting their potential as anticancer agents (Stevens et al., 1984).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLIDISEQFRDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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